Cas no 1024766-90-2 ((5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine)
(5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine Chemical and Physical Properties
Names and Identifiers
-
- (5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine
- Aza(3-(2,4-dichlorophenyl)-7-methyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane
- (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine
-
- Inchi: 1S/C16H15Cl2N3O/c1-9-5-14-12(16(6-9)21-22-2)8-15(20-19-14)11-4-3-10(17)7-13(11)18/h3-4,7-9H,5-6H2,1-2H3/b21-16-
- InChI Key: IDIHQEKFIQIKTB-PGMHBOJBSA-N
- SMILES: ClC1C=C(C=CC=1C1=CC2/C(/CC(C)CC=2N=N1)=N\OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 420
- XLogP3: 3.9
- Topological Polar Surface Area: 47.4
(5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | MS-6792-1MG |
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine |
1024766-90-2 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6792-5MG |
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine |
1024766-90-2 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6792-10MG |
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine |
1024766-90-2 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6792-20MG |
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine |
1024766-90-2 | >90% | 20mg |
£76.00 | 2023-04-18 | |
| Key Organics Ltd | MS-6792-50MG |
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine |
1024766-90-2 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | MS-6792-100MG |
(5Z)-3-(2,4-dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine |
1024766-90-2 | >90% | 100mg |
£146.00 | 2025-02-08 |
(5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine
Introduction to (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine (CAS No. 1024766-90-2)
(5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1024766-90-2, represents a unique structural motif that has been explored for its potential biological activities and synthetic utility. The molecule features a fused heterocyclic system combined with electron-withdrawing and electron-donating substituents, which contribute to its intriguing chemical properties and reactivity patterns.
The structural framework of (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine consists of a tetrahydrocinnoline core appended with a methoxy group at the 5-position and a 2,4-dichlorophenyl substituent at the 3-position. This arrangement creates a balance of steric hindrance and electronic effects that make the compound an attractive candidate for further functionalization and derivatization. The presence of the imine functional group at the 5-position further enhances its reactivity, allowing for various chemical transformations that can be exploited in drug discovery and material science applications.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their pharmacological properties. Tetrahydrocinnoline derivatives have been extensively studied due to their resemblance to bioactive scaffolds found in natural products and pharmaceuticals. The compound (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is no exception and has been investigated for its potential role in modulating various biological pathways. Its unique structural features suggest that it may exhibit properties such as enzyme inhibition or receptor binding affinity, which are critical for developing new therapeutic agents.
One of the most compelling aspects of (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is its synthetic versatility. The tetrahydrocinnoline core provides a rich platform for chemical manipulation, enabling the introduction of diverse substituents that can fine-tune its biological activity. Researchers have leveraged this flexibility to design derivatives with enhanced potency or selectivity against specific targets. For instance, modifications at the 2,4-dichlorophenyl moiety have been shown to influence the compound's interaction with biological receptors, making it a valuable tool for structure-activity relationship studies.
The electronic properties of (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine are also of considerable interest. The combination of electron-withdrawing chloro groups and an electron-donating methoxy group creates a dynamic interplay of electronic effects that can be harnessed for optimizing pharmacokinetic profiles. This balance is particularly important in drug design, where achieving the right balance between potency and metabolic stability is crucial. The compound's ability to engage in multiple types of interactions—such as hydrogen bonding and hydrophobic effects—makes it a promising candidate for developing molecules with improved pharmacological properties.
Recent advances in computational chemistry have further enhanced the understanding of (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine. Molecular modeling studies have provided insights into its binding modes with biological targets, helping researchers predict and optimize its activity. These computational approaches complement traditional experimental methods by offering rapid and cost-effective screening of potential drug candidates. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify lead compounds more efficiently.
The synthetic pathways to (5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin - 5 - imine have also seen significant development. Modern synthetic strategies leverage transition metal catalysis and asymmetric methods to construct complex molecular architectures with high precision. These techniques not only improve yield but also enable the preparation of enantiomerically pure forms of the compound,which are often required for pharmaceutical applications。The ability to access chiral derivatives through efficient synthetic routes opens up new avenues for exploring their pharmacological potential。
In conclusion,(5Z)-3-(2,4-Dichlorophenyl) - N - methoxy - 7 - methyl - 5,6,7,8 - tetrahydrocinnolin - 5 - imine (CAS No. 1024766 - 90 - 2) is a multifaceted compound with significant promise in pharmaceutical research。 Its unique structural features, synthetic versatility, and potential biological activities make it an attractive subject for further investigation。 As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the development of novel therapeutic agents。 The ongoing exploration of its chemical space will undoubtedly yield valuable insights into disease mechanisms and provide new strategies for addressing unmet medical needs。
1024766-90-2 ((5Z)-3-(2,4-Dichlorophenyl)-N-methoxy-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)